molecular formula C13H14NO4P B3832948 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)

2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)

Cat. No. B3832948
M. Wt: 279.23 g/mol
InChI Key: VSJPAPCNTBWLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a product of the reaction between 2-aminophenol and 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide. In

Mechanism of Action

The mechanism of action of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is not fully understood. However, studies have shown that it works by inhibiting the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage and inflammation. In addition, it has been found to modulate various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death in various cell types. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and has been shown to have several biological activities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) can cause cellular damage and toxicity.

Future Directions

There are several future directions for the research and development of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1). One potential direction is the development of new drugs based on the compound's antioxidant, anti-inflammatory, and antimicrobial properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new synthesis methods that are more efficient and environmentally friendly.
In conclusion, 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is a versatile compound with several scientific research applications. It has potential as a candidate for the development of new drugs and has been shown to have several biological activities. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. In addition, it has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-aminophenol;3-hydroxy-2H-1,3λ5-benzoxaphosphole 3-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3P.C6H7NO/c8-11(9)5-10-6-3-1-2-4-7(6)11;7-5-3-1-2-4-6(5)8/h1-4H,5H2,(H,8,9);1-4,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJPAPCNTBWLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC=C2P1(=O)O.C1=CC=C(C(=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)
Reactant of Route 2
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)
Reactant of Route 3
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)
Reactant of Route 4
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)
Reactant of Route 5
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)
Reactant of Route 6
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)

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